(1-Chloroethenyl)phosphonic dichloride
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Overview
Description
(1-Chloroethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (1-chloroethenyl) group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-chloroethenyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with acetylene in the presence of a catalyst. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where phosphorus trichloride and acetylene are introduced under high pressure and temperature. The use of catalysts such as copper or palladium can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (1-Chloroethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of phosphonates or phosphonamides.
Addition Reactions: The (1-chloroethenyl) group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic reagents can be used in addition reactions.
Major Products Formed:
Phosphonates: Formed by the substitution of chlorine atoms with alcohols.
Phosphonamides: Formed by the substitution of chlorine atoms with amines.
Scientific Research Applications
Chemistry: (1-Chloroethenyl)phosphonic dichloride is used as a precursor in the synthesis of various organophosphorus compounds. It serves as an intermediate in the preparation of phosphonates and phosphonamides, which are valuable in organic synthesis.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. These compounds can mimic the transition states of enzymatic reactions, making them useful tools in the study of enzyme mechanisms.
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its reactivity allows for the modification of polymer properties, enhancing their thermal stability and flexibility.
Mechanism of Action
The mechanism of action of (1-chloroethenyl)phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The phosphorus atom, being electrophilic, can react with nucleophiles such as hydroxyl or amino groups, leading to the formation of stable phosphonate or phosphonamide bonds. This reactivity underlies its use in enzyme inhibition and polymer modification.
Comparison with Similar Compounds
Methylphosphonyl Dichloride: Similar in structure but with a methyl group instead of a (1-chloroethenyl) group.
Ethylphosphonic Dichloride: Contains an ethyl group instead of a (1-chloroethenyl) group.
Phenylphosphonic Dichloride: Contains a phenyl group instead of a (1-chloroethenyl) group.
Uniqueness: (1-Chloroethenyl)phosphonic dichloride is unique due to the presence of the (1-chloroethenyl) group, which imparts distinct reactivity compared to its analogs. This group allows for specific addition reactions that are not possible with other phosphonic dichlorides, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
91076-29-8 |
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Molecular Formula |
C2H2Cl3OP |
Molecular Weight |
179.36 g/mol |
IUPAC Name |
1-chloro-1-dichlorophosphorylethene |
InChI |
InChI=1S/C2H2Cl3OP/c1-2(3)7(4,5)6/h1H2 |
InChI Key |
SFMWFYCICDNOJT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(P(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
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